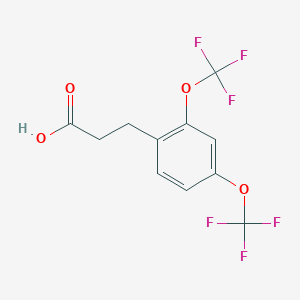![molecular formula C14H19NO2 B14791773 Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-(1-azabicyclo[222]oct-2-ylmethoxy)- is a complex organic compound characterized by the presence of a phenol group and a bicyclic azabicyclo[222]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- typically involves the reaction of phenol with a suitable azabicyclo[2.2.2]octane derivative. One common method is the nucleophilic substitution reaction where the phenol group is introduced to the azabicyclo[2.2.2]octane structure under basic conditions . The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, making it a more reactive nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols, nitrophenols.
Scientific Research Applications
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and π-π interactions, while the azabicyclo[2.2.2]octane structure can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- can be compared with other similar compounds, such as:
Phenol, 2-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-: Similar structure but with the phenol group at a different position, leading to different chemical and biological properties.
Tropane alkaloids: Share the azabicyclo[2.2.2]octane core but differ in the substituents attached to the structure, resulting in varied pharmacological activities.
These comparisons highlight the uniqueness of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- in terms of its specific chemical structure and the resulting properties.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-2-ylmethoxy)phenol |
InChI |
InChI=1S/C14H19NO2/c16-13-2-1-3-14(9-13)17-10-12-8-11-4-6-15(12)7-5-11/h1-3,9,11-12,16H,4-8,10H2 |
InChI Key |
HSTBEKFBYFHTES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2COC3=CC=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)
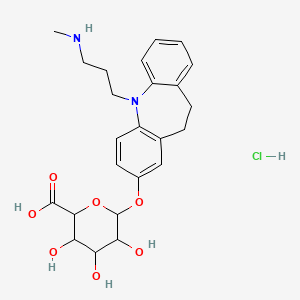


![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)
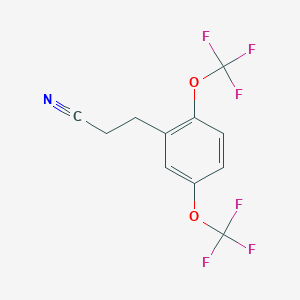
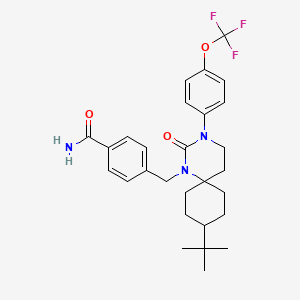
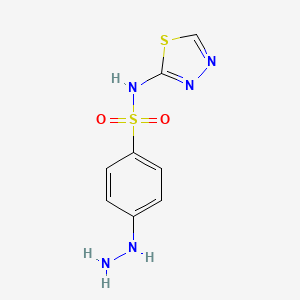
![Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14791747.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B14791749.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
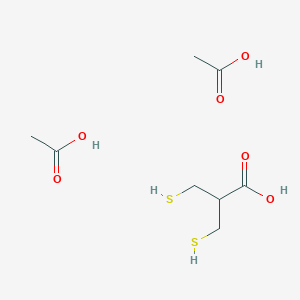
![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
